Sedoheptulose 1,7-bisphosphate

Catalog No.
S561331
CAS No.
815-91-8
M.F
C7H16O13P2
M. Wt
370.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sedoheptulose 1,7-bisphosphate

CAS Number

815-91-8

Product Name

Sedoheptulose 1,7-bisphosphate

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxo-7-phosphonooxyheptyl] dihydrogen phosphate

Molecular Formula

C7H16O13P2

Molecular Weight

370.14 g/mol

InChI

InChI=1S/C7H16O13P2/c8-3(1-19-21(13,14)15)5(10)7(12)6(11)4(9)2-20-22(16,17)18/h3,5-8,10-12H,1-2H2,(H2,13,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1

InChI Key

OKHXOUGRECCASI-SHUUEZRQSA-N

SMILES

C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Synonyms

Altro heptulose 1,7-bisphosphate, sedoheptulose 1,7-bisphosphate

Canonical SMILES

C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Description

Sedoheptulose 1,7-bisphosphate is a sedoheptulose derivative and a ketoheptose phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a sedoheptulose. It is a conjugate acid of a sedoheptulose 1,7-bisphosphate(4-).
Sedoheptulose 1, 7-bisphosphate belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit. Sedoheptulose 1, 7-bisphosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Sedoheptulose 1, 7-bisphosphate exists in all eukaryotes, ranging from yeast to humans. Sedoheptulose 1, 7-bisphosphate can be converted into D-sedoheptulose 7-phosphate through the action of the enzyme sedoheptulose 1, 7-bisphosphatase.

Substrate in Calvin Cycle Studies

SBP acts as a crucial substrate in the Calvin cycle, the primary pathway for carbon fixation in plants [Wikipedia: Sedoheptulose-bisphosphatase]. Researchers utilize SBP to investigate the regulation and efficiency of the Calvin cycle enzymes. By measuring SBP levels and enzymatic activity of sedoheptulose-1,7-bisphosphatase (SBPase), the enzyme responsible for SBP breakdown, scientists gain insights into photosynthesis rates and potential limitations New insights into the structure and function of sedoheptulose-1,7-bisphosphatase; an important but neglected Calvin cycle enzyme: .

Genetic Engineering and Plant Physiology

Studies have employed transgenic plants with modified SBPase activity to understand the role of SBP in photosynthesis and plant growth. Altering SBPase levels allows researchers to observe the impact on photosynthetic capacity, sugar accumulation, and stress tolerance in plants Changes in SBPase activity influence photosynthetic capacity, growth, and tolerance to chilling stress in transgenic tomato plants: .

Sedoheptulose 1,7-bisphosphate is a seven-carbon sugar phosphate that plays a critical role in the Calvin cycle, a fundamental pathway for carbon fixation in photosynthetic organisms. Its chemical formula is C7H12O13P2C_7H_{12}O_{13}P_2, and it is classified as a monosaccharide with both an aldehyde and a ketone group depending on its structural form. Sedoheptulose 1,7-bisphosphate serves as a substrate for the enzyme sedoheptulose-1,7-bisphosphatase, which catalyzes its dephosphorylation to produce sedoheptulose 7-phosphate, thereby facilitating the regeneration of ribulose 1,5-bisphosphate in the Calvin cycle .

The primary reaction involving sedoheptulose 1,7-bisphosphate is its conversion into sedoheptulose 7-phosphate through the action of sedoheptulose-1,7-bisphosphatase. This reaction can be summarized as follows:

Sedoheptulose 1 7 bisphosphateSedoheptulose 7 phosphate+Pi\text{Sedoheptulose 1 7 bisphosphate}\rightarrow \text{Sedoheptulose 7 phosphate}+\text{Pi}

In addition to this dephosphorylation reaction, sedoheptulose 1,7-bisphosphate can also participate in reversible reactions catalyzed by fructose-bisphosphate aldolases, leading to the formation of dihydroxyacetone phosphate and D-erythrose 4-phosphate .

Sedoheptulose 1,7-bisphosphate is integral to the Calvin cycle, where it aids in carbon fixation and sugar regeneration. The activity of sedoheptulose-1,7-bisphosphatase is crucial for regulating the flow of carbon through this cycle. The enzyme is activated in light conditions and requires magnesium ions for optimal activity. Additionally, it exhibits sensitivity to pH changes and can be inhibited by low pH levels and feedback from its products .

Research indicates that sedoheptulose 1,7-bisphosphate levels correlate with photosynthetic carbon fixation rates, highlighting its role in plant metabolism .

Sedoheptulose 1,7-bisphosphate can be synthesized through various biochemical pathways. In plants, it is primarily generated during the Calvin cycle from ribulose 1,5-bisphosphate via carboxylation reactions. Enzymatic pathways involving sedoheptulose-1,7-bisphosphatase are essential for its synthesis and regulation . Additionally, synthetic methods in laboratory settings may involve chemical synthesis routes or enzymatic reactions utilizing purified enzymes .

Sedoheptulose 1,7-bisphosphate has potential applications in biotechnology and agriculture. Understanding its role in the Calvin cycle can lead to advancements in crop yield optimization by enhancing photosynthetic efficiency. Furthermore, manipulating levels of this compound could provide insights into plant stress responses and metabolic engineering strategies aimed at improving carbon fixation under varying environmental conditions .

Studies on sedoheptulose 1,7-bisphosphate have revealed interactions with several enzymes involved in carbohydrate metabolism. Notably, its interaction with sedoheptulose-1,7-bisphosphatase is pivotal for regulating its concentration within the chloroplast stroma. Additionally, research has shown that oxidative stress can impair the function of this enzyme through carbonylation processes that lead to enzyme inactivation . Investigations into how environmental factors influence these interactions are ongoing.

Several compounds share structural similarities with sedoheptulose 1,7-bisphosphate. Here are some notable examples:

Compound NameStructure TypeKey Features
Ribulose 1,5-bisphosphateFive-carbon sugarDirectly involved in the Calvin cycle; primary substrate for carboxylation.
Fructose 1,6-bisphosphateSix-carbon sugarIntermediate in glycolysis and gluconeogenesis; involved in energy metabolism.
Erythrose 4-phosphateFour-carbon sugarProduct of aldolase reactions; plays a role in various metabolic pathways.

Uniqueness: Sedoheptulose 1,7-bisphosphate is unique due to its specific role within the Calvin cycle and its lack of counterparts in non-photosynthetic organisms. Its distinct structure allows it to participate uniquely in reactions that regulate carbon flow during photosynthesis .

Role in the Calvin-Benson-Bassham Cycle

Sedoheptulose 1,7-bisphosphate occupies a pivotal position within the Calvin-Benson-Bassham cycle, the primary pathway for photosynthetic carbon fixation in plants and photosynthetic microorganisms [3] [4]. The compound participates specifically in the regenerative phase of the cycle, where it serves as a substrate for sedoheptulose 1,7-bisphosphatase in the conversion to sedoheptulose 7-phosphate [1] [3].

The Calvin-Benson-Bassham cycle operates through three distinct phases: carbon fixation, reduction, and regeneration [14] [23]. Within the regenerative phase, sedoheptulose 1,7-bisphosphate formation occurs through the condensation of dihydroxyacetone phosphate and erythrose 4-phosphate, catalyzed by aldolase enzymes [6] [31]. This reaction represents a critical branch point in the cycle, where assimilated carbon may either proceed toward the regenerative phase to produce ribulose 1,5-bisphosphate or be diverted to other biosynthetic pathways [4] [14].

Research has demonstrated that sedoheptulose 1,7-bisphosphate levels correlate strongly with photosynthetic carbon fixation activity [4]. Enhanced sedoheptulose 1,7-bisphosphatase activity in transgenic plants results in increased photosynthetic rates, elevated sucrose and starch accumulation, and improved overall biomass production [4]. Conversely, reduced enzyme activity leads to decreased photosynthetic capacity and compromised plant growth [4].

The metabolic flux through sedoheptulose 1,7-bisphosphate is subject to complex regulatory mechanisms [19]. Control analysis studies have identified sedoheptulose 1,7-bisphosphatase as one of the primary rate-controlling enzymes in the Calvin cycle, along with adenosine triphosphate synthetase [19] [33]. Under optimal conditions, the cycle activity approaches the maximum flux that can be supported by these two enzymes [19].

Enzymatic Synthesis via Sedoheptulose Bisphosphatase

Sedoheptulose 1,7-bisphosphatase represents the exclusive enzyme responsible for the hydrolysis of sedoheptulose 1,7-bisphosphate to sedoheptulose 7-phosphate and inorganic phosphate [1] [7]. This enzyme, classified under EC number 3.1.3.37, belongs to the hydrolase family and specifically functions as a phosphoric-monoester hydrolase [7].

The enzyme exhibits distinct structural characteristics as a homodimeric protein with subunits typically ranging around 46,000 Da each, resulting in a total molecular weight of approximately 92,000 Da [1]. The functional architecture includes a critical regulatory domain involving a disulfide bond between cysteine residues Cys52 and Cys57, located in a flexible loop between the two subunits near the active site [1] [12].

Enzymatic activity requires the presence of magnesium ions for both catalysis and activation [1] [21]. The enzyme demonstrates strict substrate specificity for sedoheptulose 1,7-bisphosphate, with kinetic properties that vary among species [20] [25]. Recent structural studies of sedoheptulose 1,7-bisphosphatase from Chlamydomonas reinhardtii revealed complex oligomeric states, including monomeric, dimeric, and tetrameric forms, with the homodimer representing the predominant functional state [22].

Enzyme PropertyValueSpeciesReference
Molecular Weight (total)92,000 DaCucumber [1]
Subunit Weight46,000 DaCucumber [1]
Oligomeric StateHomodimerVarious [1] [22]
Metal RequirementMg²⁺Universal [1] [21]
Regulatory CysteinesCys52, Cys57Universal [1]

The enzyme undergoes redox regulation through the ferredoxin-thioredoxin system, which is activated by light during photosynthesis [1] [12]. Reduction of the regulatory disulfide bond by thioredoxin induces conformational changes in the active site, leading to enzyme activation [1]. This light-dependent activation mechanism ensures that sedoheptulose 1,7-bisphosphate hydrolysis occurs primarily during photosynthetic conditions [21].

Kinetic studies have revealed that the enzyme exhibits maximal activity after approximately 10 minutes of illumination in tobacco leaf extracts [21]. The redox potential for the regulatory disulfide bond has been determined to be approximately -310 mV, similar to other Calvin cycle enzymes [12].

Interconnection with Pentose Phosphate Pathway

Sedoheptulose 1,7-bisphosphate demonstrates significant interconnections with the pentose phosphate pathway, particularly through alternative metabolic routes that bypass traditional transaldolase-mediated reactions [8] [18]. The compound serves as a central intermediate in the sedoheptulose 1,7-bisphosphate pathway, which functions as an alternative to the conventional transaldolase reaction in pentose phosphate metabolism [8].

In organisms lacking transaldolase activity, pyrophosphate-dependent phosphofructokinase converts sedoheptulose 7-phosphate to sedoheptulose 1,7-bisphosphate [8]. Subsequently, fructose-bisphosphate aldolase cleaves sedoheptulose 1,7-bisphosphate into dihydroxyacetone phosphate and erythrose 4-phosphate, effectively replacing the transaldolase function [8]. This pathway has been demonstrated in cellulolytic clostridia, where it serves as the primary mechanism for pentose sugar assimilation [8].

Research has shown that sedoheptulose 1,7-bisphosphate accumulation occurs as a response to oxidative stress in mammalian cells [17]. Under hydrogen peroxide treatment, sedoheptulose 1,7-bisphosphate levels increase rapidly by approximately 11.41-fold within 15 minutes, indicating activation of the pentose phosphate pathway [17]. This accumulation is significantly reduced in glucose-6-phosphate dehydrogenase-deficient cells, confirming the compound's formation within the pentose phosphate pathway [17].

The sedoheptulose 1,7-bisphosphate pathway operates in both forward and reverse directions, depending on cellular metabolic demands [8]. In the forward direction, sedoheptulose 7-phosphate is phosphorylated to sedoheptulose 1,7-bisphosphate, which is then cleaved to generate triose and tetrose phosphates [8]. The reverse direction involves the condensation of these smaller phosphate sugars to regenerate sedoheptulose 1,7-bisphosphate [8].

Metabolomic studies have identified sedoheptulose 1,7-bisphosphate as a marker of increased pentose phosphate pathway activity [17]. The compound's presence correlates with elevated levels of other nonoxidative pentose phosphate pathway intermediates, including ribulose 5-phosphate and octulose 1,8-bisphosphate [17].

Non-Photosynthetic Biosynthetic Routes in Prokaryotes

Prokaryotic organisms demonstrate diverse non-photosynthetic pathways for sedoheptulose 1,7-bisphosphate biosynthesis, particularly in methylotrophic bacteria and other specialized metabolic systems [11] [15]. Bacillus methanolicus exemplifies this diversity through its ribulose monophosphate cycle variant, which incorporates sedoheptulose 1,7-bisphosphate as a key intermediate [11] [20].

In the methylotrophic bacterium Bacillus methanolicus, two distinct fructose-bisphosphate aldolase enzymes catalyze the formation of sedoheptulose 1,7-bisphosphate from erythrose 4-phosphate and dihydroxyacetone phosphate [11] [20]. These enzymes, designated as chromosomally encoded and plasmid-encoded variants, both demonstrate aldolase activity toward sedoheptulose 1,7-bisphosphate formation, although with different kinetic properties [11] [20].

The plasmid-encoded bisphosphatase GlpXᴾ functions as a promiscuous enzyme with both fructose 1,6-bisphosphatase and sedoheptulose 1,7-bisphosphatase activities [11] [15]. This bifunctional enzyme exhibits a catalytic efficiency of 8.8 s⁻¹mM⁻¹ for fructose 1,6-bisphosphate hydrolysis, while the chromosomal variant shows higher efficiency at 86.3 s⁻¹mM⁻¹ but lacks sedoheptulose 1,7-bisphosphatase activity [20] [25].

EnzymeLocationFBPase Activity (s⁻¹mM⁻¹)SBPase ActivityKm (FBP)
GlpXᶜChromosome86.3Absent14 ± 0.5 μM
GlpXᴾPlasmid8.8Present440 ± 7.6 μM

Cyanobacterial systems present another model for non-photosynthetic sedoheptulose 1,7-bisphosphate metabolism [35] [36]. Synechocystis species possess both bifunctional fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase enzymes and monofunctional fructose-1,6-bisphosphatases that contribute to heterotrophic carbon metabolism [35]. The bifunctional enzyme participates in Calvin cycle reactions during photosynthetic conditions, while the monofunctional enzyme supports heterotrophic growth in darkness [35].

Streptomyces species utilize sedoheptulose 7-phosphate as a precursor for specialized metabolite biosynthesis, involving subsequent phosphorylation to sedoheptulose 1,7-bisphosphate-related intermediates [16]. In septacidin biosynthesis, sedoheptulose 7-phosphate undergoes isomerization and nucleotidylation reactions to form adenosine diphosphate-heptose derivatives [16]. Similarly, hygromycin B biosynthesis employs sedoheptulose 7-phosphate through alternative isomerization pathways to generate distinct heptose moieties [16].

The sedoheptulose 1,7-bisphosphate pathway in prokaryotes demonstrates remarkable metabolic flexibility [8] [34]. In Escherichia coli strains lacking transaldolase, sedoheptulose 1,7-bisphosphate formation through phosphofructokinase and subsequent cleavage by aldolase provides an alternative route for pentose phosphate interconversion [8] [34]. This pathway becomes particularly important under specific growth conditions or genetic backgrounds where conventional pentose phosphate pathway enzymes are absent or impaired [34].

XLogP3

-6.1

Wikipedia

Sedoheptulose 1,7-bisphosphate

Dates

Modify: 2024-02-18

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